alpha-Tocopherol dimeric deriv.

Descripción general

Descripción

Alpha-Tocopherol dimeric derivative is a compound derived from alpha-tocopherol, which is a type of vitamin E. Alpha-tocopherol is known for its antioxidant properties and is essential for human health. The dimeric derivative of alpha-tocopherol is synthesized to enhance its stability and efficacy in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-tocopherol dimeric derivative typically involves the dimerization of alpha-tocopherol through various chemical reactions. One common method is the oxidative coupling of alpha-tocopherol using oxidizing agents such as iodine or ferric chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the formation of the dimeric product.

Industrial Production Methods

In industrial settings, the production of alpha-tocopherol dimeric derivative involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like purification through column chromatography and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-tocopherol dimeric derivative undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized products.

Reduction: It can be reduced back to alpha-tocopherol under certain conditions.

Substitution: The hydroxyl group in the alpha-tocopherol moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Iodine, ferric chloride, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include alpha-tocopherol quinone, alpha-tocopherol hydroquinone, and various substituted derivatives of alpha-tocopherol.

Aplicaciones Científicas De Investigación

Biomedical Applications

Antioxidant Activity

Alpha-tocopherol dimeric derivatives exhibit significant antioxidant properties. Research has shown that these compounds can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. For instance, nanoparticles containing alpha-tocopherol have been developed that demonstrate high antioxidant activity and potential for use in wound dressings and drug delivery systems .

Antiglycation Properties

The antiglycation activity of alpha-tocopherol dimeric derivatives has been documented, indicating their potential in preventing glycation-related complications, such as those seen in diabetes . This property is crucial for developing therapeutic strategies aimed at reducing advanced glycation end products (AGEs) associated with chronic diseases.

Neuroprotective Effects

Studies suggest that alpha-tocopherol can ameliorate conditions like diabetic nephropathy not merely through its antioxidant role but by activating specific signaling pathways (e.g., diacylglycerol kinase alpha) that contribute to neuroprotection . This highlights the multifunctional nature of alpha-tocopherol derivatives in treating neurological disorders.

Cosmetic Applications

Alpha-tocopherol is widely used in cosmetic formulations due to its skin-protective properties. Dimeric derivatives enhance skin penetration and stability against oxidative stress caused by UV exposure. Clinical studies indicate that topical application of these compounds can significantly reduce UV-induced skin damage by minimizing lipid peroxidation .

Food Industry Applications

In the food industry, alpha-tocopherol dimeric derivatives serve as natural preservatives due to their ability to inhibit oxidative rancidity in fats and oils. Their incorporation into food products can extend shelf life while maintaining nutritional quality. The effectiveness of these compounds as food additives is supported by various studies demonstrating their capacity to protect against oxidative degradation .

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Biomedical | High antioxidant activity; antiglycation effects | |

| Cosmetic | Reduces UV-induced skin damage | |

| Food Industry | Inhibits oxidative rancidity |

Case Study 1: Drug Delivery Systems

A study investigated the use of alpha-tocopherol dimeric derivatives encapsulated in polymeric nanoparticles for drug delivery. The results indicated improved solubility and bioavailability of hydrophobic drugs like paclitaxel when combined with these derivatives, demonstrating their potential for enhancing therapeutic outcomes in cancer treatment .

Case Study 2: Skin Health

In a clinical trial involving topical application of alpha-tocopherol dimeric derivatives on subjects exposed to UV radiation, significant reductions in markers of oxidative stress were observed compared to a placebo group. This underscores the efficacy of these compounds in protecting skin health against environmental stressors .

Mecanismo De Acción

The mechanism of action of alpha-tocopherol dimeric derivative involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. The compound interacts with lipid peroxyl radicals in cell membranes, converting them into less reactive species and terminating the chain reaction of lipid peroxidation. This action helps maintain the integrity and functionality of cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Alpha-Tocopherol: The parent compound with similar antioxidant properties but lower stability.

Gamma-Tocopherol: Another form of vitamin E with different antioxidant mechanisms.

Delta-Tocopherol: Known for its potent antioxidant activity but less common in dietary sources.

Tocotrienols: Similar to tocopherols but with unsaturated side chains, offering different biological activities.

Uniqueness

Alpha-tocopherol dimeric derivative is unique due to its enhanced stability and efficacy compared to its monomeric counterparts. The dimeric form provides prolonged antioxidant protection and is more resistant to degradation under various conditions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Alpha-tocopherol, commonly known as Vitamin E, is a well-researched antioxidant with significant biological activities. Its dimeric derivatives have emerged as a subject of interest due to their enhanced stability and potential therapeutic effects. This article explores the biological activity of alpha-tocopherol dimeric derivatives, including their antioxidant properties, anti-cancer effects, and mechanisms of action.

1. Antioxidant Properties

Alpha-tocopherol and its dimeric forms play a crucial role in protecting cells from oxidative stress. They scavenge free radicals and inhibit lipid peroxidation, which is vital for maintaining cellular integrity.

- Mechanism of Action :

- Alpha-tocopherol can react with peroxyl radicals to form tocopheroxyl radicals, which can either undergo further oxidation or react with another tocopheroxyl radical to form dimers .

- The dimerization process stabilizes the tocopheroxyl radical, reducing its reactivity and enhancing its antioxidant capacity.

Table 1: Comparison of Antioxidant Activities

| Compound | Antioxidant Activity (IC50) | Mechanism of Action |

|---|---|---|

| Alpha-Tocopherol | 12.5 µM | Scavenges free radicals |

| Alpha-Tocopherol Dimer | 8.3 µM | Forms stable dimers |

2. Anti-Cancer Effects

Recent studies have indicated that alpha-tocopherol dimeric derivatives exhibit promising anti-cancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study demonstrated that alpha-tocopherol dimers could inhibit the proliferation of colon cancer cells by downregulating cyclins, which are crucial for cell cycle progression . The dimeric forms were more effective than monomeric forms in triggering apoptotic pathways.

Table 2: Summary of Anti-Cancer Studies

| Study Reference | Cancer Type | Effect Observed |

|---|---|---|

| Colon Cancer | Induced apoptosis | |

| Breast Cancer | Inhibited cell proliferation | |

| Lung Cancer | Reduced tumor growth |

The biological activity of alpha-tocopherol dimeric derivatives is attributed to several mechanisms:

- Scavenging Reactive Oxygen Species (ROS) : They effectively neutralize ROS, preventing oxidative damage to DNA and lipids.

- Modulation of Signaling Pathways : Dimeric derivatives influence various signaling pathways related to cell growth and apoptosis, including the inhibition of protein kinase C (PKC) activity .

- Regulation of Gene Expression : These compounds can modulate the expression of genes involved in inflammation and cancer progression .

4. Conclusion

Alpha-tocopherol dimeric derivatives represent a promising area of research due to their enhanced biological activities compared to their monomeric counterparts. Their potent antioxidant properties and ability to induce apoptosis in cancer cells highlight their potential as therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and therapeutic applications.

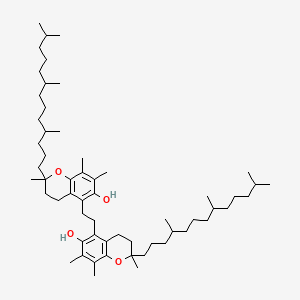

Propiedades

IUPAC Name |

5-[2-[6-hydroxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]ethyl]-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O4/c1-39(2)21-15-23-41(5)25-17-27-43(7)29-19-35-57(13)37-33-51-49(53(59)45(9)47(11)55(51)61-57)31-32-50-52-34-38-58(14,62-56(52)48(12)46(10)54(50)60)36-20-30-44(8)28-18-26-42(6)24-16-22-40(3)4/h39-44,59-60H,15-38H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKMBLVADWXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)CCC3=C(C(=C(C4=C3CCC(O4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-55-1 | |

| Record name | alpha-Tocopherol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.